molecular formula C10H10O2 B154263 4-Methylcinnamic acid CAS No. 1866-39-3

4-Methylcinnamic acid

Cat. No. B154263
CAS RN: 1866-39-3
M. Wt: 161.18 g/mol
InChI Key: RURHILYUWQEGOS-VOTSOKGWSA-N
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Description

4-Methylcinnamic acid is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds. It is structurally characterized by a phenyl group attached to an acrylic acid moiety with a methyl substituent at the para position of the aromatic ring.

Synthesis Analysis

The synthesis of derivatives related to 4-methylcinnamic acid has been explored in various studies. For instance, photocrosslinkable biodegradable polymers derived from 4-hydroxycinnamic acid were synthesized through high-temperature solution polycondensation, indicating the potential for creating materials from cinnamic acid derivatives . Additionally, bacterial synthesis has been employed to produce hydroxycinnamic acids from glucose in Escherichia coli, demonstrating the feasibility of microbial production of these compounds .

Molecular Structure Analysis

The molecular structure of 4-methylcinnamic acid and its derivatives has been studied using techniques such as Raman and infrared spectroscopy. These studies have provided insights into the intramolecular vibrations and the photodimerization reaction mechanism in the crystalline state of 4-methylcinnamic acid . The crystal structure landscape of 4-methylcinnamic acid has also been probed by doping with other halogenated cinnamic acids, revealing the influence of weak interactions in the formation of new structures .

Chemical Reactions Analysis

4-Methylcinnamic acid undergoes various chemical reactions, including photodimerization, which has been studied in the solid state . The photocrosslinking of polymers derived from cinnamic acid derivatives has been achieved through ultraviolet light irradiation, demonstrating the potential for creating new materials with specific properties . Additionally, the [2+2] cycloaddition products of 4-methoxycinnamic acid esters have been identified, further expanding the understanding of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylcinnamic acid derivatives have been characterized using a variety of analytical techniques. For example, the thermal properties of photocrosslinkable polymers derived from 4-hydroxycinnamic acid were assessed using differential scanning calorimetry and thermogravimetry . The photomechanical behavior of dimethoxycinnamic acid, a related compound, was correlated with its crystal structure, indicating the importance of molecular motion in solid-state reactions .

Scientific Research Applications

Crystal Structure Exploration

4-Methylcinnamic acid (4MCA) is used to probe the crystal structure landscape of molecules like 4-bromocinnamic acid and 4-chlorocinnamic acid. Experimental doping with 4MCA leads to the discovery of new crystal structures. This process is valuable for understanding the interactions and structural compatibility within a group of crystal structures (Chakraborty, Joseph, & Desiraju, 2018).

Antifungal Efficacy Enhancement

4-Methylcinnamic acid demonstrates potential as an antifungal agent. Its structure, particularly the para substitution of the methyl moiety, is crucial for effective fungal control. This compound, along with others, can act as a chemosensitizer to augment the efficacy of conventional antifungal drugs (Kim, Chan, & Cheng, 2017).

Spectroscopic Studies

4-Methylcinnamic acid is also involved in spectroscopic studies, particularly in analyzing hydrogen-bonded cyclic dimers in crystals. These studies provide insights into the nature of inter-hydrogen bond interactions and the role of vibrational exciton interactions in the spectral properties of molecular systems (Hachuła et al., 2015).

Chemical Synthesis

In chemical synthesis, 4-Methylcinnamic acid is used in processes like the esterification of fluorocinnamic acid. Its role in the synthesis of chiral medicinal materials highlights its importance in pharmaceutical manufacturing (Si, 2004).

Safety And Hazards

4-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cinnamic acid derivatives, including 4-Methylcinnamic acid, have been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . They have been found to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHILYUWQEGOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901045
Record name NoName_95
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcinnamic acid

CAS RN

1866-39-3
Record name trans-p-Methylcinnamic acid
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Record name 1866-39-3
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Record name trans-p-methylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
S Chakraborty, S Joseph… - Angewandte Chemie …, 2018 - Wiley Online Library
… We have charted the crystal structure landscape of 4-bromocinnamic acid (4BCA) experimentally and computationally: experimental doping is achieved with 4-methylcinnamic acid (…
Number of citations: 15 onlinelibrary.wiley.com
M Ghosh, S Chakrabarti… - Journal of Raman …, 1998 - Wiley Online Library
The solid‐state photodimerization reaction mechanism in 4‐methylcinnamic acid crystal was investigated. Raman and infrared spectroscopy were used to study the intramolecular …
JH Kim, KL Chan, LW Cheng - Molecules, 2017 - mdpi.com
… of 4-methylcinnamic acid. There was increased antifungal activity of 4-methylcinnamic acid … brasiliensis, which was reflected in lowered MICs of 4-methylcinnamic acid and CAS or OG …
Number of citations: 6 www.mdpi.com
R Adams, J Mathieu - Journal of the American Chemical Society, 1948 - ACS Publications
2-Hydroxy-l-naphthalenepropio-N, N'-diphenylamidme.—One hundred grams of (I) was refluxed with 125 g. of aniline. Ammonia came off rapidly at first, then more and more slowly. …
Number of citations: 31 pubs.acs.org
RR Chao, JJ De Voss, SG Bell - RSC advances, 2016 - pubs.rsc.org
… Upon binding to CYP199A4, 4-methylcinnamic acid induced a similar spin state shift to 4-methoxycinnamic acid but the binding was 6-fold weaker (Table 1 and Fig. 3 and 4). The …
Number of citations: 21 pubs.rsc.org
A Kikuchi, H Saito, M Mori, M Yagi - Photochemical & Photobiological …, 2011 - Springer
… The EPR spectra of the T1 states of 4-methoxycinnamic acid (MCA), cinnamic acid (CA) and 4-methylcinnamic acid (MeCA) were measured in EtOH at 77 K. We can clearly find that …
Number of citations: 14 link.springer.com
H He, L Qin, Y Zhang, M Han, J Li, Y Liu, K Qiu… - Analytical …, 2019 - ACS Publications
… cinnamic acid derivatives, including cinnamamide, 4-methylcinnamic acid, and trans-4-… In contrast, it was clearly observed that cinnamamide and 4-methylcinnamic acid did not …
Number of citations: 69 pubs.acs.org
TY Lin, MR Fuh, CY Tsau - Journal of the Chinese Chemical …, 2004 - Wiley Online Library
… acid, hydrocinnamic acid, a-methylcinnamic acid, 2-methylcinnamic acid, 4-methylcinnamic acid, 2-methoxycinnamic acid, 3methoxycinnamic acid, 4-… no reaction 4-methylcinnamic acid …
Number of citations: 1 onlinelibrary.wiley.com
SS Cheng, JY Liu, EH Chang, ST Chang - Bioresource technology, 2008 - Elsevier
In this study, the antifungal activities of cinnamaldehyde and eugenol congeners against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus were evaluated …
Number of citations: 233 www.sciencedirect.com
R Adams, RB Carlin - Journal of the American Chemical Society, 1943 - ACS Publications
… of 2,6-dimethoxy-4-methylcinnamic acid, 3 cc. of dimethylbutadiene and 3 cc. … procedure as that described for the preparation of 2,6-dimethoxy-4-methylcinnamic acid (II). After one …
Number of citations: 20 pubs.acs.org

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